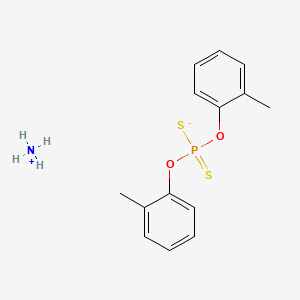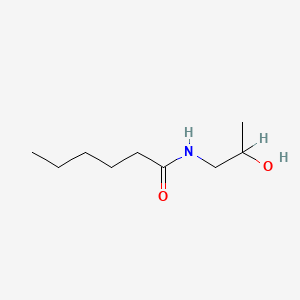![molecular formula C14H18O2 B13752964 Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 53640-62-3](/img/structure/B13752964.png)
Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl acetate;tricyclo[52102,6]deca-3,8-diene is a compound that combines the properties of ethenyl acetate and tricyclo[52102,6]deca-3,8-diene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene involves the Diels-Alder reaction between cyclopentadiene and vinyl acetate. This reaction typically occurs at elevated temperatures and can be catalyzed by Lewis acids to increase the reaction rate and yield . The reaction conditions include:
Temperature: Typically around 160°C
Catalyst: Lewis acids such as aluminum chloride or boron trifluoride
Solvent: Non-polar solvents like toluene or xylene
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a high yield and purity of the final product. The use of high-pressure reactors and advanced distillation techniques further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Hydrogenation of the compound leads to the formation of saturated hydrocarbons.
Substitution: The vinyl group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Epoxides and diols
Reduction: Saturated hydrocarbons like tricyclo[5.2.1.02,6]decane
Substitution: Substituted vinyl derivatives
Applications De Recherche Scientifique
Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene has several scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to produce high-performance polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Studied for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent mechanical properties
Mécanisme D'action
The mechanism of action of ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in polymerization and catalysis.
Pathways Involved: It participates in Diels-Alder reactions, hydrogenation, and oxidation processes, leading to the formation of various products
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A precursor to dicyclopentadiene, used in similar applications.
Vinyl acetate: Used in the production of polyvinyl acetate and polyvinyl alcohol.
Norbornene: A bicyclic compound used in the production of specialty polymers.
Uniqueness
Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene is unique due to its combined properties of both ethenyl acetate and tricyclo[5.2.1.02,6]deca-3,8-diene. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various industrial and research applications .
Propriétés
Numéro CAS |
53640-62-3 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12.C4H6O2/c1-2-9-7-4-5-8(6-7)10(9)3-1;1-3-6-4(2)5/h1-2,4-5,7-10H,3,6H2;3H,1H2,2H3 |
Clé InChI |
QDMMYVPMSGJYOW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC=C.C1C=CC2C1C3CC2C=C3 |
Numéros CAS associés |
53640-62-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




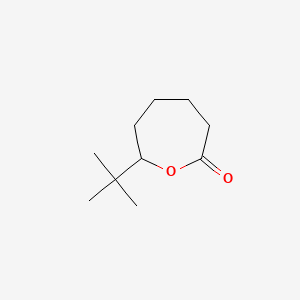

![N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B13752897.png)
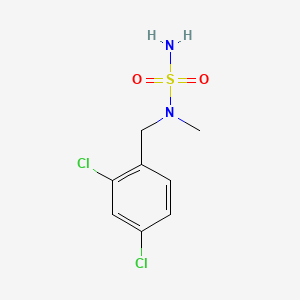


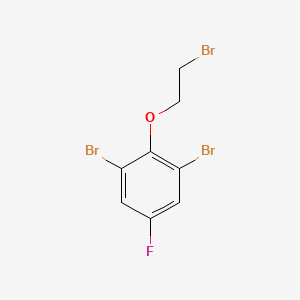
![n-[(Benzyloxy)carbonyl]leucylleucinamide](/img/structure/B13752950.png)
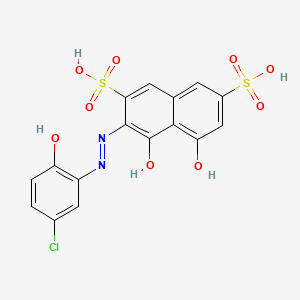
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)
